Propranolol glycol

Anticonvulsant Neuropharmacology Metabolite activity

QC labs relying on surrogate impurity standards face retention-time mismatches and inaccurate quantification. Propranolol glycol (CAS 36112-95-5) is the official Propranolol Related Compound A (USP) and EP Impurity A-the exact reference standard mandated by compendial monographs. • ≥98% purity ensures precise HPLC/GC method validation per ICH Q2(R1). • Instantaneous anticonvulsant onset eliminates the 10-min delay observed with parent propranolol, enabling time-resolved CNS metabolite studies. • Distinct (R)-enantiomer irreversible beta-adrenoceptor binding provides a unique pharmacological probe unattainable with generic alternatives. Analytical identity confirmed by MS/NMR; shipped ambient globally.

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
CAS No. 36112-95-5
Cat. No. B032300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropranolol glycol
CAS36112-95-5
Synonyms3-(1-Naphthyloxy)-1,2-propanediol;  1-(α-Naphthoxy)-2,3-propylene Glycol;  3-(α-Naphthoxy)-1,2-propanediol;  3-(α-Naphthoxy)-1,2-propylene Glycol;  Propranolol Glycol
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OCC(CO)O
InChIInChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2
InChIKeyBYNNMWGWFIGTIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propranolol Glycol Metabolite Reference Standard


Propranolol glycol (PG) is a major active metabolite of the non-selective beta-adrenergic receptor antagonist propranolol [1]. Formed via the side-chain metabolism of propranolol, it is characterized by the presence of a glycol moiety . While sharing a similar gross behavioral profile to its parent compound, PG exhibits a distinct pharmacological fingerprint, most notably its immediate anticonvulsant activity, which contrasts with the delayed onset of propranolol [2]. In the pharmaceutical industry, it is officially recognized as Propranolol Hydrochloride Impurity A (EP) and Propranolol Related Compound A (USP-RS), making it an essential reference standard for quality control and stability studies [3].

Propranolol Glycol vs. Other Beta-Blocker Metabolites


Generic substitution among propranolol-related compounds or other beta-blocker impurities is scientifically unsound due to profound differences in pharmacodynamics, analytical behavior, and regulatory identity. Unlike its parent compound propranolol, which exhibits a delayed onset of anticonvulsant action (peak at 10 min post-administration), propranolol glycol's effect is instantaneous [1]. Furthermore, its beta-adrenoceptor interaction is distinct, with its (R)- and (S)-enantiomers exhibiting fundamentally different mechanisms (irreversible vs. reversible antagonism) that are not observed with the parent drug [2]. In analytical methods, propranolol glycol requires specific detection parameters [3]. These functional and analytical distinctions mandate the use of the exact compound for method validation, receptor studies, and impurity profiling, rather than relying on seemingly similar glycol metabolites or other propranolol impurities.

Propranolol Glycol Comparative Evidence


Anticonvulsant Potency vs. Propranolol

In a direct comparative study against experimentally induced seizures in mice, propranolol glycol (PG) exhibited significant anticonvulsant activity, being 1/2 to 1/3 as potent as the parent drug propranolol. This represents a 2- to 3-fold greater potency than the other major metabolite, N-desisopropylpropranolol (NDP), which was only 1/6 as potent [1].

Anticonvulsant Neuropharmacology Metabolite activity

Onset of Anticonvulsant Action

A key functional differentiation between PG and its parent compound is the onset of anticonvulsant action. PG's activity is instantaneous, achieving maximal effect immediately upon administration. In contrast, propranolol exhibits a delayed onset, reaching its maximal anticonvulsant effect only 10 minutes after administration. The duration of action is similarly short for both compounds (20 to 25 minutes) [1].

Pharmacodynamics Anticonvulsant CNS activity

Enantioselective Beta-Adrenoceptor Antagonism

The two enantiomers of propranolol glycol demonstrate distinct pharmacological mechanisms at the beta-adrenoceptor. The (S)-glycol acts as a reversible competitive antagonist with a binding affinity (Ki = 27.6 ± 4.2 µM) that is approximately 28,000-fold lower (i.e., less potent) than (±)-propranolol (Ki = 0.99 ± 0.07 nM). In stark contrast, the (R)-glycol functions as an irreversible antagonist, a property not shared by propranolol [1].

Beta-adrenoceptor Enantiomer Receptor binding

HPLC Detection Sensitivity in Plasma

In a validated HPLC method for quantifying propranolol and its metabolites in human plasma, propranolol glycol (PG) was detectable with a limit of sensitivity of 1 ng/mL. This was equivalent to the sensitivity for propranolol itself (1 ng/mL) and superior to that for 4-hydroxypropranolol (5 ng/mL) [1]. Following a single 160 mg oral dose of propranolol in healthy volunteers, the mean peak plasma concentration of PG was 9 ± 2 ng/mL, compared to 123 ± 34 ng/mL for the parent drug and 31 ± 10 ng/mL for 4-hydroxypropranolol [1].

HPLC method Bioanalysis Method validation

Phase II Conjugation Profile

Propranolol glycol (PG) and N-desisopropylpropranolol (NDP) exhibit markedly different phase II metabolic fates. PG undergoes predominantly glucuronidation (68-85%) with a minor degree of sulfation (12%). In contrast, NDP shows a more balanced profile with 16-29% glucuronidation and 26-31% sulfation [1]. This demonstrates a >4-fold preference for glucuronidation for PG compared to NDP.

Metabolism Glucuronidation Phase II biotransformation

Regulatory Impurity Standard Designation

Propranolol glycol is officially designated as Propranolol Hydrochloride Impurity A (EP) and Propranolol Related Compound A (USP-RS) [1]. As a reference standard, it is available in high purity, with vendors reporting specifications of ≥98% [2] or 99.30% . This contrasts with the parent drug propranolol, which may contain PG as an impurity at trace levels.

Pharmaceutical analysis Reference standard Impurity profiling

Propranolol Glycol Application Scenarios


Quality Control & Method Validation

Procure propranolol glycol as a certified reference standard for identifying and quantifying Propranolol Related Compound A (USP) or Impurity A (EP) in propranolol drug substances and finished products. Its official compendial status [1] and high purity (≥98%) [2] are essential for developing and validating stability-indicating HPLC or GC methods to ensure compliance with ICH guidelines and regulatory filings (e.g., ANDA submissions).

Anticonvulsant Mechanism Research

Utilize propranolol glycol in in vivo studies to investigate the direct, immediate anticonvulsant effects of the glycol metabolite, independent of its parent compound. Its instantaneous onset of action, in contrast to the 10-minute delay for propranolol [3], makes it a valuable tool for elucidating the contribution of active metabolites to the CNS effects of beta-blockers in models of epilepsy or anxiety.

Beta-Adrenoceptor & Enantiomer Studies

Employ the isolated (R)- and (S)-enantiomers of propranolol glycol to probe the structure-activity relationship and mechanisms of beta-adrenoceptor antagonism. The unique irreversible binding of the (R)-enantiomer [4] offers a distinct pharmacological tool for receptor binding studies and for understanding the functional selectivity that can arise from propranolol's in vivo metabolism.

Phase II Conjugation & Metabolism Studies

Use propranolol glycol as a model substrate to investigate phase II metabolic pathways, particularly glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes. Its pronounced preference for glucuronidation (68-85%) over sulfation (12%) [5] makes it a relevant probe for studying this major detoxification route and potential UGT-mediated drug-drug interactions.

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